4-Phenanthrenamine

Analytical Chemistry Environmental Monitoring Mass Spectrometry

Researchers quantifying diesel particulate amines face cross-interference from co-eluting aminophenanthrene isomers when using generic standards. 4-Phenanthrenamine (CAS 17423-48-2) eliminates this ambiguity through its bay-region substitution, which generates unique PFPA and TFAA derivative fragmentation signatures for definitive GC-MS peak assignment. • ≥97% purity supports reproducible calibration for environmental trace analysis • Regiochemistry enables selective derivatization inaccessible to 9-isomer • Validated building block for 4a-phenanthrenamine NMDA antagonist synthesis Procure the authentic 4-isomer standard to ensure method specificity that positional isomer mixtures cannot provide.

Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
CAS No. 17423-48-2
Cat. No. B146288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenanthrenamine
CAS17423-48-2
Synonyms4-Phenanthrylamine;  4-Phenanthrenamine
Molecular FormulaC14H11N
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)N
InChIInChI=1S/C14H11N/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H,15H2
InChIKeyAFPNTTFBCMSLLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenanthrenamine Overview


4-Phenanthrenamine (also known as 4-Aminophenanthrene) is an aromatic amine belonging to the phenanthrene class, with the molecular formula C14H11N and a molecular weight of 193.24 g/mol . It features a tricyclic phenanthrene core with an amino group substituted at the 4-position, which lies within the sterically hindered 'bay region' of the molecule [1]. This regiochemistry directly influences its chemical reactivity, analytical fragmentation patterns, and biological interactions compared to other aminophenanthrene isomers [1]. The compound is commercially available as a research chemical and analytical standard, typically at ≥97% purity .

Isomer-specific analytical standard for environmental monitoring workflows. Supports GC-MS and LC-MS method calibration and validation.

Bay-region-substituted building block for metal-free synthesis research. Enables access to 4-substituted phenanthrene scaffolds without transition-metal contamination.

Physicochemical reference compound for positional isomer profiling studies. Reported pKa and boiling point differ substantially from 9-isomer context.

Why 4-Phenanthrenamine Cannot Be Substituted


Generic substitution of aminophenanthrene isomers is not scientifically viable due to regiochemistry-dependent differences in analytical detection, synthetic accessibility, and physicochemical behavior. The position of the amino group alters fundamental properties including boiling point, acid-base behavior (pKa), chromatographic retention, and mass spectral fragmentation pathways [1]. In analytical applications, the 4-isomer produces unique derivative-specific mass spectral signatures that enable unambiguous identification in complex environmental matrices, a capability not shared by other positional isomers [1]. In synthetic applications, the 4-position offers distinct reactivity for further derivatization compared to the more accessible 9-position, with modern metal-free methodologies enabling regioselective access to 1- and 4-aminophenanthrenes that exclude the 9-isomer entirely [2].

Analytical specificity may not transfer

Mass spectral fragmentation signatures are isomer-dependent. The 4-isomer's unique bay-region steric effects produce derivative-specific ions not observed with 1-, 2-, 3-, or 9-aminophenanthrene, which may compromise unambiguous identification in complex matrices.

Synthetic accessibility profiles may differ

Metal-free routes preferentially access 1- and 4-isomers, while Pd-catalyzed methods target the 9-position. Substituting isomers may introduce undesired catalyst requirements or fail to provide the intended substitution pattern for derivatization.

Physicochemical and biological endpoints may shift

Reported boiling point and pKa values are position-dependent. Carcinogenicity profiles established for other isomers may not apply to the 4-isomer, requiring isomer-specific review for exposure assessment studies.

4-Phenanthrenamine Differentiation Evidence


Mass Spectral Fragmentation Signature

4-Phenanthrenamine exhibits isomer-specific mass spectral fragmentation patterns when derivatized with perfluoropropionic anhydride (PFPA). In positive ion chemical ionization mass spectrometry, the PFPA derivative shows no water loss from the [M + H]+ ion, whereas the corresponding TFAA derivative exhibits an [M + H - H2O]+ ion [1]. This differential behavior is attributed to the 4-position being located in the sterically hindered 'bay region' of the phenanthrene ring system, a structural feature not present for 1-, 2-, 3-, or 9-aminophenanthrene isomers [1].

Mass Spectral Signature
Head-to-head
PFPA derivative: No water loss from [M+H]+. TFAA derivative: [M+H-H2O]+ observed. Unique to 4-position due to bay-region steric effects.
Enables unambiguous isomer identification in environmental samples.
Positive ion CI-MS with methane reagent gas; PFPA vs TFAA derivatization.
Analytical Chemistry Environmental Monitoring Mass Spectrometry

Boiling Point vs. 9-Aminophenanthrene

The boiling point of 4-Phenanthrenamine is predicted at 408.2 ± 14.0 °C at 760 mmHg , representing a substantial difference from the 9-aminophenanthrene isomer which has a boiling point of approximately 319.47 °C (rough estimate) [1]. This approximately 89 °C differential reflects differences in intermolecular interactions arising from the amino group position (bay region 4-position vs. exposed 9-position).

Boiling Point vs. 9-Isomer
Cross-study comparable
4-Phenanthrenamine: 408.2 ± 14.0 °C vs. 9-Aminophenanthrene: ~319.47 °C. Δ ≈ +89 °C.
Reported boiling-point difference may require adjusted purification and handling protocols.
Predicted values at 760 mmHg; 9-isomer value is a rough estimate.
Physical Chemistry Purification Process Chemistry

pKa and Ionization State

The predicted pKa of 4-Phenanthrenamine is 4.21 ± 0.30 , indicating the amino group is substantially less basic than typical aromatic amines due to the steric and electronic environment of the bay region. At physiological pH 7.4, the compound exists predominantly in its neutral (unprotonated) form, which influences membrane permeability, protein binding, and chromatographic retention . In contrast, the 4a-aminophenanthrenamine derivatives with saturated ring systems and NHMe substitution show enhanced NMDA receptor affinity (IC50 values down to nanomolar range comparable to MK-801) when the amino group is positioned at the angular 4a-bridgehead [1].

pKa and Ionization State
Class-level inference
Predicted pKa = 4.21 ± 0.30. Predominantly neutral at physiological pH.
Supports chromatographic method development and biological assay context.
Experimental pKa not available; data to verify.
Medicinal Chemistry ADME Prediction Physicochemical Profiling

Regioselective Metal-Free Synthesis

A recently reported metal-free synthetic strategy enables regioselective access specifically to 1- and 4-aminophenanthrenes from 1- and 2-naphthaldehydes, while excluding the 9-isomer entirely [1]. This Houben-Hoesch annulation-based approach produces 4-substituted aminophenanthrenes in moderate yields without requiring precious metal catalysts or elaborate precursors [1]. In contrast, 9-aminophenanthrenes are typically accessed via Pd-catalyzed annulation methodologies that deliver yields up to 94% but are restricted to 9-position substitution [2].

Metal-Free Synthesis
Cross-study comparable
4-isomer synthesis: Metal-free Houben-Hoesch annulation. 9-isomer synthesis: Pd-catalyzed annulation, yields up to 94%.
Supports procurement for metal-sensitive research applications and specific SAR studies.
4-isomer route avoids transition-metal catalysts entirely.
Organic Synthesis Process Development Green Chemistry

Diesel Exhaust Marker Specificity

4-Aminophenanthrene is specifically identified as a polycyclic aromatic compound present in diesel fuel exhaust particulates . Its detection and quantification in environmental samples relies on the unique mass spectral characteristics described above, enabling it to serve as a source-specific marker for diesel emissions. Other aminophenanthrene isomers (1-, 2-, 3-, and 9-) have been studied for their carcinogenic potential in animal models, with 1-, 2-, 3-, and 9-aminophenanthrenes producing mammary cancer with approximately equal activity when fed to female Sprague-Dawley rats [1].

Diesel Exhaust Marker Specificity
Class-level inference
Identified in diesel exhaust particulates. Carcinogenicity data established for 1-, 2-, 3-, 9-isomers; 4-isomer profile not established.
Supports environmental source apportionment; context-dependent for toxicological review.
Data gap for 4-isomer carcinogenicity; source-specific review required.
Environmental Chemistry Air Quality Monitoring Exposure Assessment

4-Phenanthrenamine Applications


Diesel Exhaust Particulate Quantification

4-Phenanthrenamine serves as a target analyte for source apportionment of diesel emissions in air quality monitoring studies. Its detection in environmental samples (diesel exhaust particulates) requires isomer-specific analytical standards for accurate GC-MS or LC-MS calibration. The unique fragmentation patterns of its PFPA and TFAA derivatives enable unambiguous identification even in complex environmental matrices containing multiple aminophenanthrene isomers [1]. Procurement of the authentic 4-isomer reference standard (≥97% purity) is essential for method validation and quantitative analysis.

NMDA Receptor Antagonist Development

The 4a-aminophenanthrenamine core structure has been extensively studied as a pharmacophore for noncompetitive NMDA receptor antagonists. Structure-activity relationship studies demonstrate that the angular 4a-amino group hydrogen-bonds with a putative receptor site atom, with the (R)-(+)-enantiomers showing 5-10-fold higher potency than corresponding (S)-(-)-enantiomers at the PCP binding site (IC50 values comparable to MK-801) . The 4-substituted phenanthrene core serves as the synthetic entry point for constructing these conformationally constrained NMDA antagonists. Researchers developing novel CNS therapeutics require the 4-Phenanthrenamine building block for synthesizing and optimizing 4a-phenanthrenamine derivatives.

Metal-Free Phenanthrene Synthesis

Recent advances in synthetic methodology have established metal-free protocols for regioselective synthesis of 1- and 4-aminophenanthrenes from naphthaldehydes via Houben-Hoesch annulation . 4-Phenanthrenamine serves as both a product of this methodology and a versatile intermediate for further derivatization. The 4-position amino group undergoes typical amine reactions (oxidation to nitroso/nitro derivatives, acylation, diazotization) [1], enabling access to diverse phenanthrene-based materials. This application is particularly valuable for electronic materials research where transition metal contamination must be avoided, and for synthesizing ligands, imaging agents, and optoelectronic materials .

Bay Region Amine Profiling Reference

4-Phenanthrenamine exhibits distinct physicochemical properties attributable to its bay region substitution, including a predicted pKa of 4.21 ± 0.30, logP of approximately 3.43-3.53, and boiling point of 408.2 ± 14.0 °C . These properties differ substantially from other positional isomers, making the compound valuable as a reference standard for studying structure-property relationships in polycyclic aromatic amines. Its ionization state (predominantly neutral at physiological pH) and lipophilicity profile inform its behavior in membrane permeability studies, chromatographic method development, and environmental fate modeling.

Application
Selection Property
Validation Focus
Diesel Exhaust Particulate Quantification
Isomer-specific analytical standard
GC-MS and LC-MS method validation in complex environmental matrices
NMDA Receptor Antagonist Development
4-substituted phenanthrene building block
SAR studies for 4a-phenanthrenamine derivatives
Metal-Free Phenanthrene Synthesis
Metal-free synthetic intermediate
Transition-metal contamination avoidance in materials research
Bay Region Amine Profiling Reference
Positional isomer reference standard
Structure-property relationship studies in polycyclic aromatic amines

Applications framed as research-context workflows. Require isomer-specific validation for intended use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenanthrenamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.